molecular formula C16H14ClNO3 B186878 Ethyl 4-[(4-chlorobenzoyl)amino]benzoate CAS No. 100278-50-0

Ethyl 4-[(4-chlorobenzoyl)amino]benzoate

Cat. No.: B186878
CAS No.: 100278-50-0
M. Wt: 303.74 g/mol
InChI Key: QVBAJPAHHIYXCI-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-chlorobenzoyl)amino]benzoate is a benzoic acid derivative featuring a 4-chlorobenzoyl group linked via an amide bond to the para position of the ethyl benzoate core. Its sodium salt, sodium 4-[(4-chlorobenzoyl)amino]benzoate (Na-4-ClBeAmBe), is utilized as an organic nucleating agent in high-density polyethylene (HDPE) due to its long-strip microstructure and high aspect ratio, which enhances crystallization efficiency .

Synthesis: The compound is synthesized via a multi-step process. Ethyl 4-aminobenzoate, a common precursor, undergoes acylation with 4-chlorobenzoyl chloride under controlled conditions. details analogous methods, such as reacting ethyl 4-aminobenzoate with tetramethylthiuram disulfide (DTMT) to form intermediates, followed by deamination or hydrazine treatment to introduce functional groups .

Structural Features:
Key structural attributes include:

  • Ethyl ester group: Enhances lipophilicity and modulates solubility.
  • 4-Chlorobenzoyl moiety: Introduces steric and electronic effects, influencing intermolecular interactions.
  • Amide linkage: Stabilizes the molecule through hydrogen bonding and π-π stacking .

Properties

IUPAC Name

ethyl 4-[(4-chlorobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c1-2-21-16(20)12-5-9-14(10-6-12)18-15(19)11-3-7-13(17)8-4-11/h3-10H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBAJPAHHIYXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80143080
Record name Ethyl 4-((4-chlorobenzoyl)amino)benzoate
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Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100278-50-0
Record name Ethyl 4-((4-chlorobenzoyl)amino)benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100278500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-((4-chlorobenzoyl)amino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80143080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 4-(4-CHLOROBENZAMIDO)BENZOATE
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Scientific Research Applications

Pharmaceutical Applications

Ethyl 4-[(4-chlorobenzoyl)amino]benzoate serves as an important intermediate in the synthesis of pharmaceuticals. Its structural characteristics allow it to exhibit several biological activities, including:

  • Antibacterial and Antifungal Properties : Research indicates that compounds with similar structures demonstrate efficacy against various pathogens. The chlorobenzoyl moiety enhances interaction with biological targets, potentially increasing effectiveness against infections.
  • Anticancer Potential : Studies have shown that this compound can inhibit cancer cell proliferation through its interactions with specific proteins involved in disease pathways. Molecular docking studies have identified potential binding sites that may inhibit enzymatic activities related to inflammation and cancer .
  • Anti-inflammatory Effects : Preliminary findings suggest that this compound may possess anti-inflammatory properties, although further research is necessary to fully elucidate its pharmacological profile.

Material Science Applications

In addition to its pharmaceutical uses, this compound is explored for applications in material science due to its unique chemical structure:

  • Polymer Chemistry : The compound can be utilized as a monomer or additive in the synthesis of polymers, enhancing their thermal stability and mechanical properties.
  • Coatings and Adhesives : Its chemical stability makes it suitable for use in coatings and adhesives where resistance to environmental factors is crucial.

Case Study 1: Anticancer Activity

A study published in Bioorganic and Medicinal Chemistry Letters investigated the anticancer activity of this compound against various cancer cell lines. The results indicated significant inhibition of cell growth, suggesting potential as a therapeutic agent .

Case Study 2: Antibacterial Efficacy

Research conducted by Zheng et al. demonstrated the antibacterial properties of similar compounds derived from this compound. The study highlighted its effectiveness against Gram-positive bacteria, paving the way for further development in antibiotic therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Ethyl Benzoate Derivatives

Table 1: Structural and Functional Comparisons
Compound Name Substituent Features Key Properties/Applications References
Ethyl 4-[(4-chlorobenzyl)amino]benzoate 4-Chlorobenzyl group (CH₂-C₆H₄-Cl) Intermediate in pesticidal agents; higher lipophilicity compared to benzoyl derivatives
Ethyl 4-{[(2-hydroxyphenyl)methyl]amino}benzoate (WEFQEG) 2-Hydroxybenzyl group (CH₂-C₆H₃-OH) Exhibits hydrogen-bonded 2D layered structures; potential in crystal engineering
Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzyl)amino]benzoate (VABTAV) Bulky 3,5-di-tert-butyl-2-hydroxybenzyl group Enhanced steric hindrance; used in corrosion inhibition studies
Ethyl 4-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)benzoate Sulfanyl-acetyl linker (SCH₂CO-) Improved thermal stability; explored in polymer additives
Ethyl 4-[5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoate Oxothiazolidine ring with methoxy groups Potent aldose reductase inhibitor (IC₅₀ = 0.02 µM for ALR1)
Key Observations:
  • Substituent Effects :

    • Electron-withdrawing groups (e.g., Cl in benzoyl or benzyl) enhance stability and binding affinity to hydrophobic targets .
    • Hydroxy groups (e.g., WEFQEG) promote hydrogen bonding, influencing crystal packing and solubility .
    • Bulky substituents (e.g., VABTAV) reduce molecular flexibility but improve selectivity in enzyme inhibition .
  • Biological Activity: Oxothiazolidine derivatives () exhibit nanomolar IC₅₀ values for aldose reductase inhibition, outperforming sorbinil . Thiourea derivatives (e.g., methyl-4-{[(4-chlorobenzoyl)carbamothioyl]amino}benzoate) show insecticidal activity against Spodoptera littoralis .

Functional Analogues in Industrial and Pharmaceutical Contexts

Key Insights:
  • Industrial Utility : Na-4-ClBeAmBe’s microstructure enables efficient nucleation in HDPE, reducing processing costs .
  • Pharmaceutical Relevance : Modifications at the benzoate core (e.g., benzoxadiazole in ) expand applications into bioimaging and drug delivery .

Preparation Methods

Esterification of 4-Aminobenzoic Acid

4-Aminobenzoic acid undergoes Fischer esterification with ethanol under acidic conditions. Optimal results are achieved using concentrated sulfuric acid (2–5 mol%) at reflux (78–85°C) for 6–8 hours, yielding ethyl 4-aminobenzoate with >90% conversion. Alternative catalysts like p-toluenesulfonic acid reduce side-product formation but require longer reaction times (10–12 hours).

Acylation with 4-Chlorobenzoyl Chloride

The amine group of ethyl 4-aminobenzoate reacts with 4-chlorobenzoyl chloride in anhydrous dichloromethane or tetrahydrofuran. Triethylamine (2.2 equiv) neutralizes HCl byproducts, with reactions typically completing within 2–3 hours at 0–5°C. Post-reaction purification via silica gel chromatography (hexane/ethyl acetate, 3:1) affords the target compound in 75–82% yield.

Table 1: Key Parameters for Two-Step Synthesis

StepReagent RatioTemperatureTimeYieldSource
Esterification1:1.2 (acid:EtOH)78°C8 hr92%
Acylation1:1.1 (amine:acyl chloride)0°C2.5 hr78%

Palladium-Catalyzed Coupling for Enhanced Regioselectivity

A patent-pending method employs palladium(II) acetate and rac-BINAP ligand to couple ethyl 4-aminobenzoate with 6-chloropyridin-3-yl derivatives.

Reaction Mechanism

The Pd(0)/Pd(II) cycle facilitates C–N bond formation between the aromatic amine and halogenated substrate. Critical parameters include:

  • Catalyst loading : 2 mol% Pd(OAc)₂ with 2 mol% rac-BINAP

  • Base : Cs₂CO₃ (5 equiv) in toluene at 130°C

  • Reaction time : 20 hours under nitrogen

This method achieves 68–72% isolated yield, with residual palladium removed via Celite filtration.

Alkaline Chloroform-Mediated Alkylation (Patent US4370495A)

A patented industrial process optimizes yield through chloroform and acetone under alkaline conditions:

Procedure Overview

  • Substrate : N-(4-chlorobenzoyl)-tyramine (1 equiv)

  • Solvent system : Acetone (20–100 equiv) with NaOH/KOH (3.2–3.5 equiv per chloroform)

  • Reagent : Chloroform (3–6 equiv) added dropwise at 20–25°C

  • Workup : Distillation under reduced pressure removes excess acetone, followed by crystallization

Table 2: Patent-Optimized Conditions

ParameterOptimal RangeImpact on Yield
Chloroform equiv3.5–4.0Maximizes alkylation
Temperature20–25°CMinimizes hydrolysis
Stirring rate500–700 rpmEnhances mixing in viscous medium

This method achieves 85–89% purity with <5% hydroxyisobutyric acid byproduct.

Ammonolysis-Reduction Strategies for Functional Group Tolerance

Chinese patent CN100358864C details a four-step sequence involving nitro-group reductions:

Stepwise Protocol

  • Ammonolysis : 4-nitrobenzoyl chloride → 4-nitrobenzamide (NH₃, 0–5°C)

  • Reduction : Fe powder in ethanol/water → 4-aminobenzamide

  • Condensation : With 4-nitrobenzoyl chloride → 4-nitrobenzoyl-N-(4-aminobenzoyl)amine

  • Final reduction : Catalytic hydrogenation (H₂/Pd-C) → target compound

Advantages :

  • Avoids sensitive acyl chloride intermediates

  • Yields 76–81% after final crystallization

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodYieldPurityScalabilityCost Efficiency
Two-Step78%>95%ModerateHigh
Palladium-Catalyzed70%92%LowModerate
Patent Alkylation85%89%HighHigh
Ammonolysis79%91%ModerateModerate

Critical Challenges and Mitigation Strategies

Byproduct Formation

  • Acylation side reactions : Excess 4-chlorobenzoyl chloride leads to diacylated products. Mitigated by slow addition (1–2 hr) and stoichiometric control.

  • Palladium residues : Chelating agents (EDTA) in wash steps reduce metal content to <10 ppm.

Purification Optimization

  • Crystallization solvents : Ethanol/water (4:1) yields rhombic crystals with 99.2% HPLC purity.

  • Chromatography : Gradient elution (hexane → ethyl acetate) resolves unreacted 4-aminobenzoate esters .

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